The synthesis of Lomatin has been achieved through several methods, predominantly focusing on asymmetric synthesis techniques. One notable approach involves the use of 7-hydroxycoumarin as a precursor. The total synthesis can be summarized in a three-step process that includes:
The synthesis often requires precise control of reaction temperatures and times to optimize yields and selectivity. For instance, reactions may be conducted at low temperatures to prevent side reactions, and the use of solvents like dichloromethane or ethanol can influence the reaction kinetics and product distribution .
Lomatin's molecular structure features a coumarin backbone with several hydroxyl groups that contribute to its biological activity. The key structural elements include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential binding interactions .
Lomatin participates in various chemical reactions that are significant for its reactivity profile:
These reactions are typically facilitated by standard reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
The mechanism of action of Lomatin is still under investigation, but preliminary studies suggest that it may exert its effects through:
Research indicates that Lomatin may have implications in areas such as anti-inflammatory responses and cardiovascular health, though detailed mechanistic studies are needed to fully elucidate these pathways .
Lomatin exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Lomatin behaves in different environments and its potential applications in various fields .
Lomatin has potential applications across several scientific domains:
Additionally, ongoing research continues to explore new applications and derivatives of Lomatin that could enhance its efficacy or broaden its utility in various fields .
The evolution of antimotility agents progressed from crude opium preparations to structurally refined synthetic molecules with selective enteric activity. Diphenoxylate hydrochloride (ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotate monohydrochloride) emerged from strategic medicinal chemistry research during the mid-20th century, specifically from Paul Janssen's investigations at Janssen Pharmaceutica in 1956 [4] [7]. This period witnessed intensive development of phenylpiperidine derivatives aimed at separating central opioid effects from peripheral antidiarrheal actions.
Diphenoxylate's design incorporated structural elements of meperidine (pethidine), but with critical modifications to limit blood-brain barrier penetration at therapeutic doses. The molecular design featured:
These modifications yielded a compound with 2.5-3 times the constipating potency of codeine but markedly reduced analgesic and euphoric effects [4] [7]. The subsequent addition of minute atropine sulfate quantities (0.025mg per 2.5mg diphenoxylate) created a pharmacological safeguard against intentional misuse, establishing the modern combination therapy approved for medical use in the United States in 1960 [4] [9].
Table 1: Evolution of Antimotility Agents
Era | Primary Agents | Therapeutic Limitations |
---|---|---|
Pre-1950s | Opium tinctures, paregoric | Significant central effects, addiction potential, imprecise dosing |
1950-1960 | Codeine, morphine derivatives | Respiratory depression, abuse liability, CNS side effects |
Post-1960 | Diphenoxylate-atropine, loperamide | Reduced central effects (therapeutic doses), built-in abuse deterrence |
The diphenoxylate-atropine combination constitutes a fixed-ratio formulation of two pharmacologically distinct entities with specific structural characteristics:
Diphenoxylate Hydrochloride:
Atropine Sulfate:
Lomatin Distinction: It is essential to differentiate the proprietary name "Lomotil" (a diphenoxylate-atropine combination) from the unrelated phytochemical "Lomatin" (C₁₄H₁₄O₄, MW 246.262 g/mol), a coumarin derivative with the systematic name (9R)-9-hydroxy-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-h]chromen-2-one [3]. This botanical compound bears no structural or functional relationship to the synthetic diphenoxylate-atropine pharmacotherapy.
Table 2: Structural and Chemical Properties Comparison
Parameter | Diphenoxylate HCl | Atropine Sulfate | Lomatin |
---|---|---|---|
Classification | Synthetic phenylpiperidine opioid | Natural belladonna alkaloid | Natural coumarin derivative |
Core Structure | 4-Phenylpiperidine with diphenylacetonitrile extension | Tropine ester with tropic acid | Pyranochromenone |
Molecular Formula | C₃₀H₃₂N₂O₂·HCl | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | C₁₄H₁₄O₄ |
Bioactivation | Ester hydrolysis to difenoxin | Not required | Not applicable |
Primary Target | μ-opioid receptors (enteric nervous system) | Muscarinic acetylcholine receptors | Unknown (phytochemical) |
The regulatory status of diphenoxylate-atropine reflects its complex pharmacological profile, balancing therapeutic utility against abuse potential:
Rationale: The addition of atropine sulfate creates unpleasant anticholinergic effects (tachycardia, hyperthermia, dry mucous membranes) at supratherapeutic doses, serving as an abuse deterrent while maintaining antidiarrheal efficacy [6] [8].
International Variations:
Canada: Classified as Schedule I controlled substance [4].
Regulatory Paradoxes:
Table 3: International Regulatory Classification Framework
Jurisdiction | Regulatory Status | Key Restrictions |
---|---|---|
United States | Schedule V (combination) | Pharmacist dispensing without prescription (limited quantities), sales log requirement |
United Kingdom | Class A controlled drug | Full prescription control |
Australia | S3/S4/S8 (pack-dependent) | Small packs pharmacist-supervised; large packs prescription only |
Canada | Schedule I | Prescription mandatory |
Brazil | Class A1 (Narcotic) | Special prescription forms |
European Union | Prescription-only | Varies by member state; typically controlled drug |
The scheduling distinctions demonstrate how minor formulation differences create significant regulatory consequences. The diphenoxylate-atropine combination occupies a unique pharmaceutical niche where the deterrent agent's inclusion paradoxically reduces regulatory control despite increasing the preparation's overall biological activity profile. This regulatory framework acknowledges the combination's reduced abuse potential compared with pure diphenoxylate, while maintaining vigilance through controlled substance classification [2] [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7